

Technical Guide: Spectral Analysis of (3,4-Dichlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3,4-Dichlorophenyl)methanesulfonyl chloride
Cat. No.:	B1304182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dichlorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that serves as a key intermediate in the synthesis of various biologically active molecules. Its utility in the development of pharmaceuticals and agrochemicals necessitates a thorough understanding of its chemical properties and purity, which can be reliably determined through a combination of spectroscopic and chromatographic techniques. This guide provides an in-depth overview of the expected spectral data (NMR, HPLC, and LC-MS) for **(3,4-Dichlorophenyl)methanesulfonyl chloride** and details the experimental protocols for these analyses.

Chemical Properties

Property	Value
CAS Number	85952-30-3
Molecular Formula	C ₇ H ₅ Cl ₃ O ₂ S
Molecular Weight	259.54 g/mol
Appearance	White to off-white crystalline solid
Purity (typical)	≥97% (HPLC)

Spectral Data

Disclaimer: The following spectral data are predicted or typical values based on the chemical structure and data from analogous compounds. Experimentally obtained data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **(3,4-Dichlorophenyl)methanesulfonyl chloride**.

Table 1: Predicted ¹H and ¹³C NMR Data

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 100 MHz)
Chemical Shift (ppm)	Multiplicity
~7.60	d
~7.50	d
~7.30	dd
~5.00	s

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of **(3,4-Dichlorophenyl)methanesulfonyl chloride**.

Table 2: Typical HPLC Data

Parameter	Value
Column	C18 (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase	Acetonitrile/Water with 0.1% Formic Acid (gradient)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Expected Retention Time	Dependent on the specific gradient and column chemistry

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity and purity of the compound.

Table 3: Typical LC-MS Data

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Expected $[M+H]^+$	m/z 259.9 (reflecting the isotopic pattern of chlorine)
Fragmentation Pattern	Loss of SO_2Cl , loss of Cl

Experimental Protocols

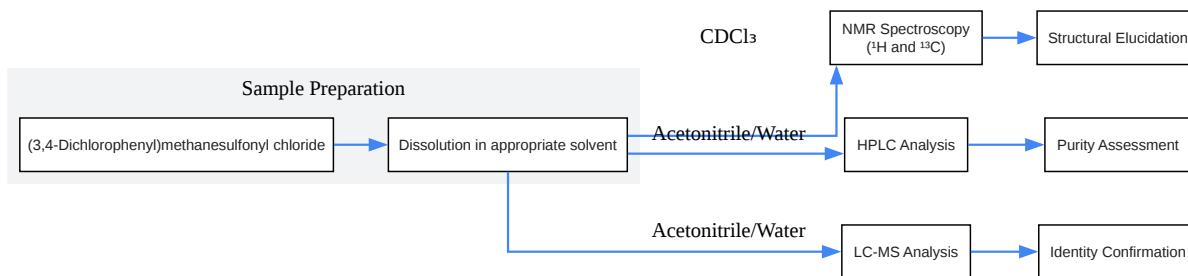
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **(3,4-Dichlorophenyl)methanesulfonyl chloride** in 0.6 mL of deuterated chloroform ($CDCl_3$).
- Instrumentation: Acquire 1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0-160 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

HPLC Analysis

- Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.
- Sample Preparation: Prepare a stock solution of **(3,4-Dichlorophenyl)methanesulfonyl chloride** in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
- Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
- Chromatographic Conditions:
 - Set the column temperature to 25-30 °C.


- Set the injection volume to 5-10 μ L.
- Run a gradient elution, for example:
 - 0-2 min: 50% B
 - 2-15 min: 50% to 95% B
 - 15-18 min: 95% B
 - 18-20 min: 95% to 50% B
 - 20-25 min: 50% B (re-equilibration)
- Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the sample.

LC-MS Analysis

- LC Conditions: Use the same HPLC method as described above.
- MS Instrumentation: Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
- MS Parameters:
 - Set the ionization mode to positive ion detection.
 - Set the capillary voltage, cone voltage, and source temperature to optimized values for the instrument and compound.
 - Acquire mass spectra over a range of m/z 100-400.
- Data Analysis: Analyze the mass spectrum of the peak corresponding to **(3,4-Dichlorophenyl)methanesulfonyl chloride** to confirm its molecular weight and isotopic pattern.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **(3,4-Dichlorophenyl)methanesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectral characterization of **(3,4-Dichlorophenyl)methanesulfonyl chloride**.

- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of (3,4-Dichlorophenyl)methanesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304182#spectral-data-for-3-4-dichlorophenyl-methanesulfonyl-chloride-nmr-hplc-lc-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com